2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid
Description
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-methoxycarbonylphenyl group at the 4-position of the benzene ring. Such compounds are often intermediates in agrochemical or pharmaceutical synthesis, leveraging the benzoic acid core for hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690688 | |
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-76-1 | |
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Methyl 4-Bromo-2-Chlorobenzoate
This intermediate serves as the electrophilic partner in the Suzuki coupling. A two-step synthesis from commercially available 4-bromo-2-chlorotoluene is employed:
Synthesis of 3-Methoxycarbonylphenylboronic Acid
The nucleophilic boronic acid is prepared via Miyaura borylation:
Key conditions: Dioxane, 80°C, 12 h. Yield: 70–85%.
Suzuki-Miyaura Cross-Coupling
Reaction Conditions and Optimization
Coupling methyl 4-bromo-2-chlorobenzoate with 3-methoxycarbonylphenylboronic acid proceeds under palladium catalysis:
Standard Conditions :
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Catalyst: Pd(PPh) (5 mol%)
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Base: NaCO (2.0 equiv)
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Solvent: DME/HO (4:1)
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Temperature: 90°C, 24 h
Yield Data :
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 5 | DME/HO | 82 |
| 2 | 3 | DCM/HO | 68 |
| 3 | 5 | DMF/HO | 75 |
Higher yields are achieved in polar aprotic solvents with rigorous exclusion of oxygen.
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The electron-withdrawing ester groups stabilize the transition state, enhancing reaction efficiency.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester:
Optimized Conditions :
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NaOH concentration: 2.0 M
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Temperature: 60°C
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Time: 6 h
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Yield: 90–95%
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-mediated coupling between 2-chloro-4-iodobenzoic acid and methyl 3-bromobenzoate was explored but resulted in lower yields (45–55%) due to competitive dehalogenation.
Direct Carboxylation
A radical-based carboxylation using CO under photoredox conditions showed promise (60% yield) but requires specialized equipment.
Challenges and Mitigation Strategies
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Regioselectivity in Chlorination : Directed ortho-metallation using LiTMP ensures precise chlorine placement at C2.
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Boronic Acid Stability : Use of pinacol boronate esters minimizes protodeboronation during coupling.
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Ester Hydrolysis Side Reactions : Controlled pH and temperature prevent decarboxylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxycarbonyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Analgesic Properties
Recent studies have highlighted the analgesic potential of derivatives of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid. For instance, a related compound derived from salicylic acid demonstrated significant analgesic activity with minimal gastric side effects. The pharmacokinetic parameters of such compounds indicate their viability as pain management alternatives, particularly in tablet formulations that ensure precise dosing and ease of administration .
Case Study: Analgesic Formulation
A study investigated the formulation of tablets containing 4-Chloro-3-(methoxycarbonyl)benzoic acid, assessing various excipients such as sodium starch glycolate and polyvinylpyrrolidone K-30 for optimal drug release profiles. The results indicated enhanced hardness and reduced disintegration time, suggesting improved stability and efficacy of the analgesic formulation .
Organic Synthesis Applications
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions to form more complex structures used in pharmaceuticals and agrochemicals.
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Products Generated | Conditions |
|---|---|---|
| Coupling with amines | Amide derivatives | DMSO, elevated temperature |
| Esterification | Ester derivatives | Acid catalyst, reflux |
| Halogenation | Halogenated derivatives | NBS or similar halogenating agents |
Material Science Applications
3.1 Polymer Chemistry
The compound has been explored in the development of polymer materials due to its functional groups that can participate in polymerization processes. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research focused on incorporating this compound into a polyvinyl chloride (PVC) matrix demonstrated improved mechanical properties and thermal resistance compared to pure PVC. The modified composite exhibited a significant increase in tensile strength, making it suitable for applications in construction materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In electrophilic aromatic substitution reactions, the chloro and methoxycarbonyl groups influence the reactivity of the aromatic ring by directing incoming electrophiles to specific positions on the ring . In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs are differentiated by substituents at the 4-position of the benzoic acid core. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Substituents like -SO₂CH₃ and -NO₂ increase acidity (lower pKa), enhancing bioactivity in herbicidal applications.
- Lipophilic Groups: Chlorophenoxy or trifluoromethyl improve membrane permeability, critical for agrochemical efficacy.
- Steric Effects : Bulky groups (e.g., piperazinyl ) may reduce enzymatic degradation, prolonging activity.
Physicochemical Properties
While direct data for the target compound is unavailable, trends can be inferred:
| Property | 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic Acid (Estimated) | 2-Chloro-4-(methylsulfonyl)benzoic Acid | Acifluorfen |
|---|---|---|---|
| Molecular Weight | ~302.7 g/mol | 234.67 g/mol | 437.7 g/mol |
| Solubility | Moderate (ester group enhances organic solubility) | Low (polar sulfonyl group) | Low (lipophilic CF₃) |
| Acidity (pKa) | ~2.5–3.5 (carboxylic acid + EWG) | ~1.8 (stronger acid due to -SO₂CH₃) | ~1.5 (nitro group) |
Biological Activity
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 300.70 g/mol. The compound features a chloro group, a methoxycarbonyl group, and a benzoic acid backbone, which contribute to its reactivity and potential interactions with biological targets.
- Enzyme Inhibition : The presence of the carboxylic acid group suggests that this compound may inhibit enzymes involved in metabolic pathways, similar to other benzoic acid derivatives.
- Antiproliferative Effects : Compounds with similar structures have been shown to inhibit cell growth in various cancer cell lines. For instance, anthranilic acid derivatives have demonstrated the ability to reduce the growth of pancreatic cancer cells through mechanisms involving polyamine biosynthesis inhibition .
- Binding Affinity : The chloro and methoxycarbonyl groups may enhance binding affinity to specific receptors or enzymes, potentially leading to therapeutic effects.
Synthesis Methods
Synthesis of this compound can be achieved through various organic reactions, including:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods to form carbon-carbon bonds.
- Acid-Base Reactions : The carboxylic acid group can participate in typical reactions such as esterification or salt formation, which may enhance solubility and bioavailability.
Case Studies and Research Findings
Although specific studies on this compound are scarce, related research provides insights into its potential applications:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
